

An In-depth Technical Guide to the Solubility of o-Phenetidine

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Compound of Interest

Compound Name: *o*-Phenetidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **o-phenetidine** in water and various organic solvents. The information is curated for professionals in research and development, particularly in the pharmaceutical industry, where understanding the solubility of chemical intermediates is crucial for process development, formulation, and safety.

Introduction to o-Phenetidine

o-Phenetidine, also known as 2-ethoxyaniline, is an organic compound with the chemical formula $C_8H_{11}NO$. It presents as a reddish-brown oily liquid and is a key intermediate in the synthesis of various dyes and pharmaceuticals.^[1] Its molecular structure, featuring both a polar amino group and a nonpolar ethoxy and benzene ring, dictates its solubility characteristics across different solvent systems.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for **o-phenetidine**. It is important to note that while quantitative data for water is well-documented, specific numerical solubility values in organic solvents are not readily available in the literature. The information for organic solvents is primarily qualitative.

Table 1: Solubility of **o-Phenetidine** in Water

Solvent	Temperature (°C)	Solubility
Water	24.5	0.5 - 1.0 g/100 mL[1][2][3][4]
Water	24.5	5 - 10 mg/mL[5][6]

Table 2: Qualitative Solubility of **o-Phenetidine** in Organic Solvents

Solvent	Qualitative Solubility
Alcohol (Ethanol)	Soluble[1][2][7][8][9][10]
Ether	Soluble[1][2][7][8][9][10]
Benzene	Soluble[8][10]
Chloroform	Soluble[8][10]

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid organic compound like **o-phenetidine**. This protocol is based on standard laboratory methods.

Objective: To determine the equilibrium solubility of **o-phenetidine** in a given solvent at a specified temperature.

Materials:

- **o-Phenetidine** (high purity)
- Selected solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, chloroform, benzene, toluene, dimethyl sulfoxide)
- Analytical balance
- Thermostatic shaker or water bath
- Calibrated flasks

- Centrifuge
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
- Syringe filters (chemically resistant)

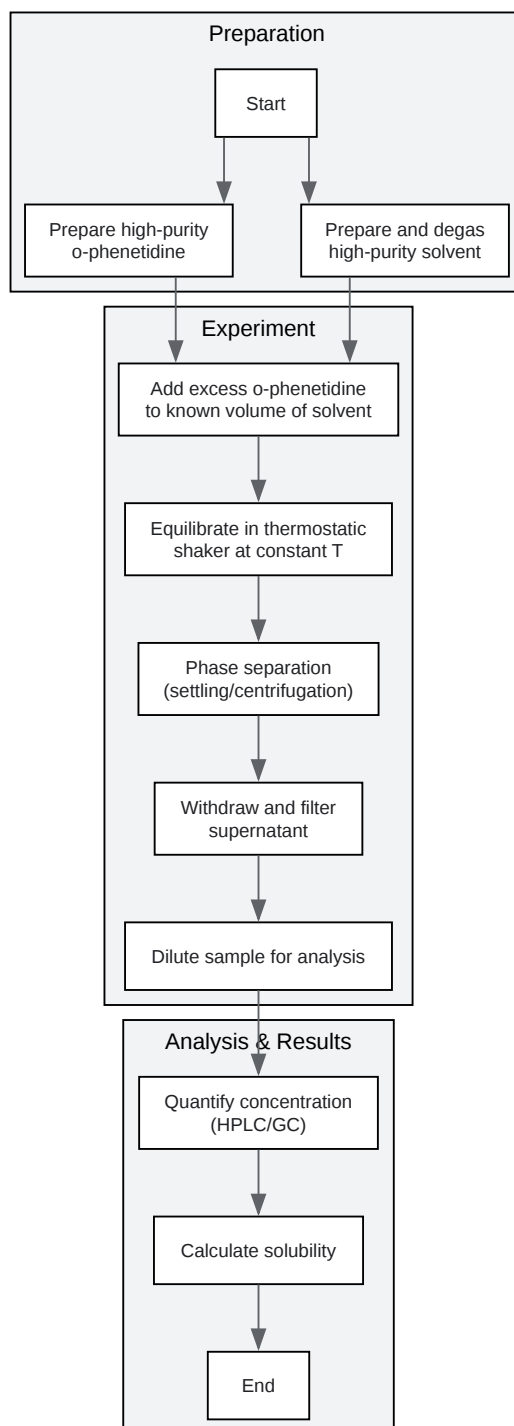
Procedure:

- Preparation of Solvent: Ensure the solvent is of high purity and degassed to avoid bubble formation.
- Addition of Solute: In a series of sealed, temperature-controlled vessels, add an excess amount of **o-phenetidine** to a known volume of the solvent. The excess is crucial to ensure that a saturated solution is formed.
- Equilibration: Place the vessels in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.
- Phase Separation: After equilibration, allow the vessels to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved **o-phenetidine** to settle. If necessary, centrifuge the samples to facilitate the separation of the liquid and solid phases.
- Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed/cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a suitable filter to remove any suspended particles. Accurately dilute the collected sample with a known volume of an appropriate solvent to bring the concentration within the analytical range of the chosen analytical method.
- Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of **o-phenetidine**.
- Calculation of Solubility: From the determined concentration and the dilution factor, calculate the solubility of **o-phenetidine** in the solvent, typically expressed in g/100 mL or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of **o-phenetidine** solubility.

Workflow for o-Phenetidine Solubility Determination



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Caption: A logical workflow for the experimental determination of **o-phenetidine** solubility.

Factors Influencing Solubility

The solubility of **o-phenetidine** is influenced by several factors inherent to its molecular structure:

- **Polarity:** The presence of the amino ($-NH_2$) group imparts some polarity to the molecule, allowing for limited solubility in polar solvents like water through hydrogen bonding.
- **Nonpolar Character:** The ethoxy ($-OCH_2CH_3$) group and the benzene ring are nonpolar, which contributes to its solubility in nonpolar organic solvents.
- **pH:** In acidic aqueous solutions, the amino group can be protonated to form a more soluble salt, thereby increasing its aqueous solubility.

Conclusion

This guide provides a summary of the known solubility of **o-phenetidine** in water and common organic solvents. While quantitative data in water is established, further experimental investigation is required to determine precise solubility values in a broader range of organic solvents, which is critical for its application in chemical synthesis and pharmaceutical development. The provided experimental protocol and workflow offer a foundational approach for such investigations.

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